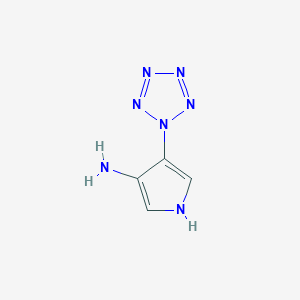
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine is a compound that features a pentazole ring attached to a pyrrole ring with an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine typically involves the formation of the pentazole ring followed by its attachment to the pyrrole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the pentazole ring, which is known for its high energy and reactivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the pentazole or pyrrole rings.
Substitution: The amine group or other positions on the rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: Its high-energy pentazole ring might find applications in materials science and explosives research.
Mécanisme D'action
The mechanism of action of 4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine involves its interaction with molecular targets through its reactive pentazole and pyrrole rings. These interactions can lead to various biochemical and chemical effects, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pentazol-1-yl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
1H-Pentazol-1-ylbenzene: Features a benzene ring instead of a pyrrole ring.
Uniqueness
4-(1H-Pentazol-1-yl)-1H-pyrrol-3-amine is unique due to the combination of the pentazole and pyrrole rings, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
652148-79-3 |
|---|---|
Formule moléculaire |
C4H5N7 |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
4-(pentazol-1-yl)-1H-pyrrol-3-amine |
InChI |
InChI=1S/C4H5N7/c5-3-1-6-2-4(3)11-9-7-8-10-11/h1-2,6H,5H2 |
Clé InChI |
CJKACLZLGRRCIA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN1)N2N=NN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
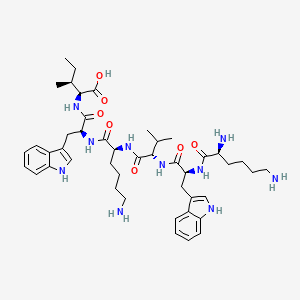
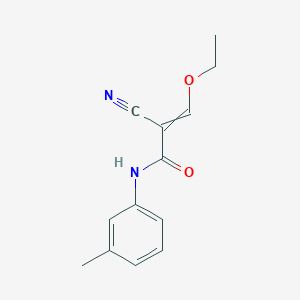
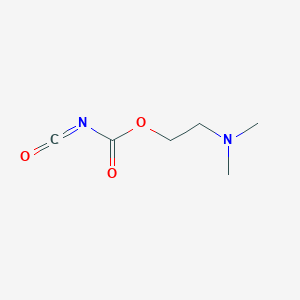
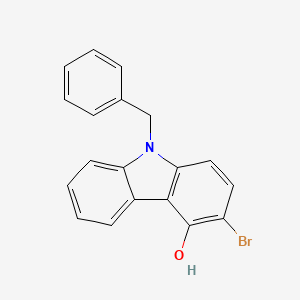
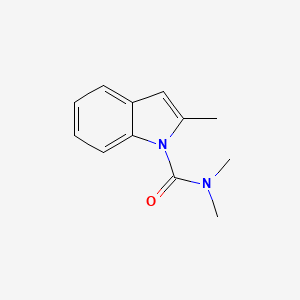
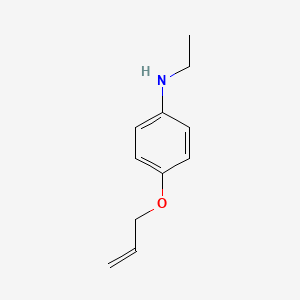
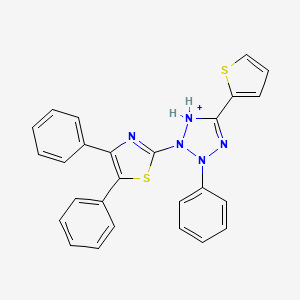
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
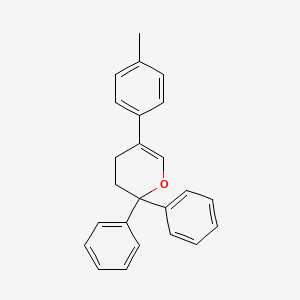
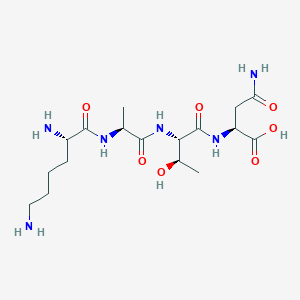
![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
